3-Amino-3-(2-bromophenyl)propanoic acid
Overview
Description
3-Amino-3-(2-bromophenyl)propanoic acid is an organic compound with the molecular formula C9H10BrNO2 It is a derivative of phenylalanine, where the phenyl group is substituted with a bromine atom at the ortho position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(2-bromophenyl)propanoic acid typically involves the bromination of phenylalanine derivatives. One common method is the reaction of 2-bromobenzaldehyde with malonic acid in the presence of a base to form the corresponding malonic ester. This intermediate is then subjected to decarboxylation and amination to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar steps as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(2-bromophenyl)propanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The amino and carboxyl groups can participate in redox reactions.
Coupling Reactions: The compound can be used in peptide synthesis and other coupling reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used.
Coupling Reactions: Reagents such as carbodiimides are often employed.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents replacing the bromine atom.
Oxidation and Reduction: Products include oxidized or reduced forms of the amino and carboxyl groups.
Coupling Reactions: Products include peptides and other coupled molecules.
Scientific Research Applications
3-Amino-3-(2-bromophenyl)propanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Amino-3-(2-bromophenyl)propanoic acid is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. In biological systems, it may act as a precursor to bioactive compounds that modulate specific biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Bromophenyl)propionic acid
- 3-Bromo-L-phenylalanine
- Methyl 3-(3-bromophenyl)propionate
Uniqueness
3-Amino-3-(2-bromophenyl)propanoic acid is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its bromine substitution at the ortho position and the presence of both amino and carboxyl groups make it a versatile compound for various synthetic and research applications .
Properties
IUPAC Name |
3-amino-3-(2-bromophenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c10-7-4-2-1-3-6(7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OETRFEPZCAGEMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CC(=O)O)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90345316 | |
Record name | 3-amino-3-(2-bromophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90345316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117391-48-7 | |
Record name | 3-amino-3-(2-bromophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90345316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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